molecular formula C9H7N3S B1422054 6-(Pyridin-4-yl)pyridazine-3-thiol CAS No. 1286720-21-5

6-(Pyridin-4-yl)pyridazine-3-thiol

Cat. No.: B1422054
CAS No.: 1286720-21-5
M. Wt: 189.24 g/mol
InChI Key: DRKKWHCTMIIWOY-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a thiol group at the 3-position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-(Pyridin-4-yl)pyridazine-3-thiol plays a crucial role in biochemical reactions due to its reactive thiol group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, where the thiol group can undergo oxidation-reduction processes. Additionally, this compound can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their function. For instance, the thiol group in this compound can form disulfide bonds with cysteine residues in enzymes, leading to enzyme inhibition . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)pyridazine-3-thiol typically involves the cyclization of appropriate precursors. Another approach involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazines and pyridines.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without the pyridine ring or thiol group.

    Pyridazinone: Contains a keto group instead of a thiol group.

    Pyrimidine: Similar structure but with nitrogen atoms at different positions.

Uniqueness

6-(Pyridin-4-yl)pyridazine-3-thiol is unique due to the presence of both a pyridine and pyridazine ring, along with a reactive thiol group. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKKWHCTMIIWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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